4-Amino-5-methylpyridin-2-ol
Overview
Description
Synthesis Analysis
4-Amino-5-methylpyridin-2-ol and related compounds can be synthesized through various chemical pathways. One approach involves the oxidative polycondensation of 4-aminopyridine, using NaOCl as an oxidant, leading to oligo-4-aminopyridine derivatives (Kaya & Koyuncu, 2003). Additionally, metal/organo relay catalysis has been employed for the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, showcasing the versatility of pyridine derivatives in synthesis (Galenko et al., 2015).
Molecular Structure Analysis
The molecular and crystal structures of various pyridine derivatives have been extensively studied, revealing the stabilizing effects of N-H···N and N-H···O hydrogen bonds and exhibiting layered arrangements with dimeric motifs (Bryndal et al., 2012). This analysis assists in understanding the structural basis for the chemical reactivity and properties of 4-Amino-5-methylpyridin-2-ol.
Chemical Reactions and Properties
4-Amino-5-methylpyridin-2-ol undergoes various chemical reactions, indicative of its functional group reactivity. For instance, the reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate highlights its potential for specific interactions and modifications in biological molecules (Riley & Perham, 1973).
Physical Properties Analysis
The study of crystalline adducts of substituted salicylic acids with 4-aminopyridine has provided insights into the physical properties of pyridine derivatives, including hydrates and solvates. These studies reveal diverse supramolecular synthons and the influence of various non-covalent interactions on the crystal packing and stability (Montis & Hursthouse, 2012).
Chemical Properties Analysis
The synthesis and characterization of Schiff base derivatives from 4-aminopyridine exhibit the chemical versatility of pyridine compounds. These derivatives, such as oligo-2-[(pyridine-4-yl-imino) methyl] phenol, demonstrate varied chemical properties based on the substituents and reaction conditions used (Kaya & Koyuncu, 2003).
Scientific Research Applications
- Summary of the Application : 4-Amino-5-methylpyridin-2-ol is a pyridine derivative that is significantly alkaline . It can be used as a material in organic synthesis and medicinal chemistry . The compound can prepare selective mineralocorticoid receptor (MR) antagonist finerenone , which is used to lower the risk of severe kidney and heart problems .
- Methods of Application or Experimental Procedures : The alcoholic hydroxyl group of 4-Amino-5-methylpyridin-2-ol can undergo corresponding nucleophilic substitution reactions under alkaline conditions . This property makes it useful in the modification and production of drug molecules .
- Results or Outcomes : The compound has been used to prepare finerenone, a selective mineralocorticoid receptor (MR) antagonist . Finerenone is used to lower the risk of severe kidney and heart problems .
Safety And Hazards
Future Directions
4-Amino-5-methylpyridin-2-ol can be used as a material in organic synthesis and medicinal chemistry . It can be used for the modification and production of drug molecules . For example, the compound can prepare selective mineralocorticoid receptor (MR) antagonist finerenone, which is used to lower the risk of severe kidney and heart problems .
properties
IUPAC Name |
4-amino-5-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQZBQXJYGNUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535408 | |
Record name | 4-Amino-5-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00535408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-methylpyridin-2-ol | |
CAS RN |
95306-64-2 | |
Record name | 4-Amino-5-methyl-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95306-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-hydroxy-5-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095306642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00535408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-methylpyridin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.208.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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